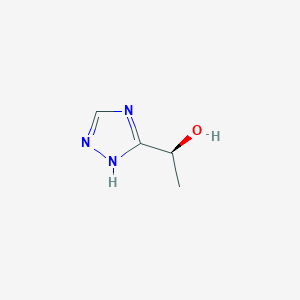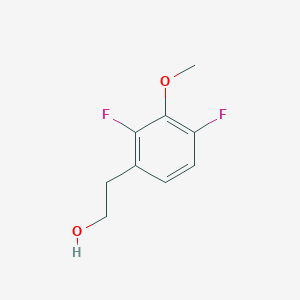![molecular formula C9H14FNO2 B13574907 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of two fused rings sharing a single atom, which imparts significant rigidity and steric constraints to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Applications De Recherche Scientifique
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as increased rigidity and stability.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure imparts rigidity, which can enhance binding affinity and selectivity for certain biological targets. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar spirocyclic structure but different functional groups.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with potential biological activity.
Uniqueness
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable tool in drug design and development .
Propriétés
Formule moléculaire |
C9H14FNO2 |
|---|---|
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14FNO2/c10-6-1-8(2-6)3-9(4-8,5-11)7(12)13/h6H,1-5,11H2,(H,12,13) |
Clé InChI |
MSQFYULRCNVAOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC(C2)(CN)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



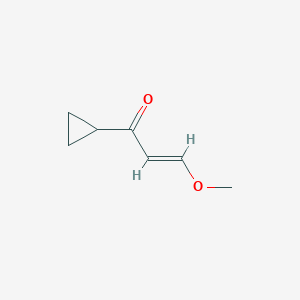

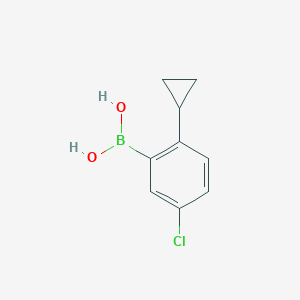
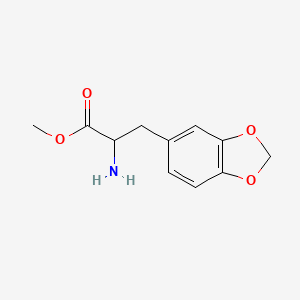

![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
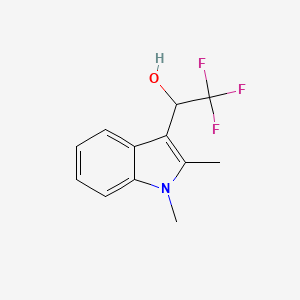
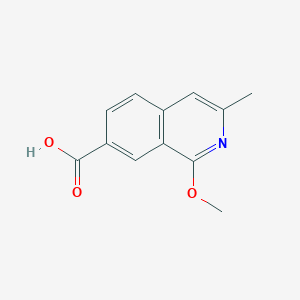
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)

